molecular formula C8H8N2S B14027212 3-Methylbenzo[D]isothiazol-6-amine

3-Methylbenzo[D]isothiazol-6-amine

Cat. No.: B14027212
M. Wt: 164.23 g/mol
InChI Key: KEHVXLOEOJXRKL-UHFFFAOYSA-N
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Description

3-Methylbenzo[D]isothiazol-6-amine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of benzoisothiazole, characterized by the presence of a methyl group at the third position and an amine group at the sixth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[D]isothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with methylating agents to introduce the methyl group at the desired position. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[D]isothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylbenzo[D]isothiazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[D]isothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzo[D]isothiazol-6-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to its analogs .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

3-methyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3

InChI Key

KEHVXLOEOJXRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC(=C2)N

Origin of Product

United States

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